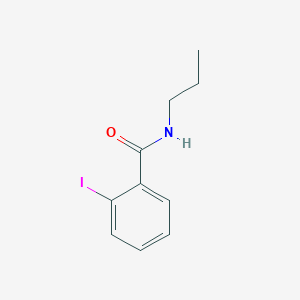

2-iodo-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHDFYFCROINHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Iodo N Propylbenzamide and Analogues

Direct Synthesis Approaches to 2-Iodo-N-propylbenzamide

Direct synthetic routes to this compound typically involve the formation of the amide bond between a 2-iodobenzoyl precursor and propylamine (B44156). The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

The most straightforward synthesis of this compound involves the acylation of propylamine with a derivative of 2-iodobenzoic acid. A common laboratory-scale preparation starts with 2-iodobenzoic acid, which is first converted to a more reactive species like an acyl chloride or activated with a coupling agent to facilitate amidation.

One general, multi-step sequence proceeds as follows:

Activation of 2-Iodobenzoic Acid: 2-Iodobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-iodobenzoyl chloride. This intermediate is highly reactive and typically used immediately in the next step.

Amidation: The resulting 2-iodobenzoyl chloride is then reacted with propylamine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding this compound.

Alternatively, peptide coupling reagents can be employed to directly form the amide bond from 2-iodobenzoic acid and propylamine, bypassing the need for the acyl chloride intermediate. A similar approach has been used for the synthesis of 4-iodo-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide, where 4-iodobenzoic acid was activated with 1,1'-carbonyldiimidazole (B1668759) before the addition of the amine. prepchem.com A patent describes the synthesis of 2-iodo-3,N-dimethylbenzamide from 2-iodo-3-methylbenzoic acid and methylamine, showcasing a related transformation. google.com

Another synthetic pathway starts from isatoic anhydride (B1165640), which reacts with n-propylamine to form 2-amino-N-propylbenzamide. prepchem.com Subsequent Sandmeyer reaction (diazotization of the amino group followed by reaction with potassium iodide) could theoretically introduce the iodine at the 2-position, although this represents a less direct approach.

Table 1: Representative Conditions for Benzamide (B126) Synthesis

| Precursor 1 | Precursor 2 | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 2-Iodobenzoic Acid | Propylamine | Thionyl Chloride, Pyridine | Dichloromethane | 0°C to rt | This compound | - | General Method |

| 4-Iodobenzoic Acid | 1H-1,2,4-triazole-1-propanamine | 1,1'-Carbonyldiimidazole | Tetrahydrofuran | rt to reflux | 4-Iodo-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide | ~77% | prepchem.com |

This table includes data for analogous reactions to illustrate potential synthetic conditions.

Regioselective synthesis aims to introduce functional groups at specific positions on a molecule. For this compound, this can be achieved either by starting with a pre-iodinated benzene (B151609) ring or by introducing the iodine atom onto an existing N-propylbenzamide scaffold.

Modern synthetic chemistry has seen the development of C-H activation/halogenation reactions, which allow for the direct introduction of halogen atoms at specific sites, often guided by a directing group. The amide functionality in N-propylbenzamide can act as a directing group to facilitate ortho-iodination. Recent studies have demonstrated the iridium-catalyzed ortho-iodination of Weinreb amides and benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.org This method is notable for its high regioselectivity and tolerance of air and moisture. acs.org Similarly, palladium-catalyzed ortho-C-H halogenation of aliphatic arylacetamides has been reported, utilizing N-halosuccinimides as the halogenating agent. rsc.org These advanced protocols offer a powerful alternative to classical methods, potentially allowing for the synthesis of this compound from the readily available N-propylbenzamide.

Amidation protocols can also be regioselective. For instance, ruthenium(II)-catalyzed amidation of benzothiazoles using acyl azides demonstrates high selectivity, although this is specific to the benzothiazole (B30560) scaffold. nih.gov Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water provides another example of directed halogenation, where the amide group controls the position of bromination or iodination. mdpi.com

Synthesis of Related 2-Iodobenzamide (B1293540) and N-Propylbenzamide Derivatives

The synthesis of derivatives of 2-iodobenzamide and N-propylbenzamide often employs metal-catalyzed cross-coupling reactions, which provide a powerful toolkit for functionalizing the benzamide core.

Transition metal catalysts, particularly those based on copper and palladium, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of benzamide structures.

Copper catalysis is an attractive option for benzamide synthesis and functionalization due to its low cost and unique reactivity. Copper-catalyzed methods are often atom-economical and can proceed under mild conditions.

Research has demonstrated the use of copper in various transformations involving benzamides. For example, a versatile copper-catalyzed direct ortho-C(sp²)–H amination of benzamides with alkylamines has been achieved using oxygen as a green oxidant. rsc.org This method allows for the direct formation of C-N bonds at the position ortho to the amide directing group. rsc.org

Furthermore, 2-iodobenzamide derivatives are excellent substrates for copper-catalyzed tandem reactions. An efficient one-pot synthesis of benzo-fused pyridoindolone derivatives has been developed via a copper-catalyzed tandem reaction of 2-iodobenzamides with 2-iodobenzylcyanides. acs.orgresearchgate.net This protocol constructs both indole (B1671886) and pyridone cores in a single operation. acs.orgresearchgate.net Similarly, isocoumarin (B1212949) derivatives can be synthesized through a copper-catalyzed tandem C-C/C-O coupling of 2-iodo-N-phenyl benzamides and acyclic 1,3-diketones. organic-chemistry.org These methods highlight the utility of the 2-iodobenzamide scaffold in building complex heterocyclic systems.

An efficient copper-catalyzed method has also been developed to synthesize 2-phenyl-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net

Table 2: Examples of Copper-Catalyzed Reactions for Benzamide Functionalization

| Substrate | Coupling Partner | Catalyst System | Product Type | Key Features | Ref |

|---|---|---|---|---|---|

| Benzamides | Alkylamines | Copper catalyst, O₂ | Ortho-aminated benzamides | Green oxidant, direct C-H amination | rsc.org |

| 2-Iodobenzamide derivatives | 2-Iodobenzylcyanides | CuCl, Proline, Cs₂CO₃ | Benzopyridoindolones | One-pot tandem reaction, high yields | acs.orgresearchgate.net |

| 2-Iodo-N-phenyl benzamides | Acyclic 1,3-diketones | CuI, Cs₂CO₃ | Isocoumarin derivatives | Rapid tandem C-C/C-O coupling | organic-chemistry.org |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and cross-coupling reactions. The palladium-catalyzed ortho-arylation of benzamides allows for the direct formation of biaryl compounds, which are important structures in pharmaceuticals and materials science. nih.govacs.org

In these reactions, the amide group (including the simple -CONH₂) acts as a directing group, guiding the palladium catalyst to activate the C-H bond at the ortho position. acs.orgacs.orgnih.gov This activated position then reacts with an aryl halide, typically an aryl iodide, to form a new carbon-carbon bond. acs.orgacs.orgnih.gov This protocol is applicable to a wide range of benzamides and aryl iodides, tolerating both electron-donating and electron-withdrawing functional groups. acs.org

One notable advancement uses N-(2-aminophenyl)acetamide as a bidentate directing group to achieve selective mono-arylation of the ortho-C-H bonds of various benzamides. nih.gov Another approach reports a mild and efficient palladium-catalyzed ortho-arylation using simple arenes as the coupling partner and sodium persulfate as an oxidant, generating biaryl C-C bonds from two unactivated sp² C-H bonds. rsc.org

Table 3: Palladium-Catalyzed Ortho-Arylation of Benzamides

| Benzamide Substrate | Coupling Partner | Catalyst System | Key Features | Product | Ref |

|---|---|---|---|---|---|

| Benzamide (ArCONH₂) | Aryl Iodides | Pd(OAc)₂, Ag₂O | First use of CONH₂ as a directing group | Biphenyl-2-carboxamides | acs.orgacs.orgnih.gov |

| Substituted Benzamides | Aryl/Heteroaryl Iodides | Pd(OAc)₂, Mn(OAc)₂ | N-(2-aminophenyl)acetamide as directing group | Ortho-monoaryl biaryl amides | nih.gov |

Phosphazene Superbase-Mediated Transformations

Phosphazene superbases, known for their strong basicity and low nucleophilicity, have emerged as powerful tools in organic synthesis. rsc.org Their application in the transformation of 2-(1-alkynyl)benzamides provides an efficient route to functionalized isoindolin-1-ones, which are structural analogues of this compound. rsc.orgacs.org

Regio- and Stereoselective Iodoaminocyclization Reactions

A significant advancement in this area is the use of the phosphazene superbase P4-t-Bu in the iodoaminocyclization of 2-(1-alkynyl)benzamides. acs.orgsigmaaldrich.com This reaction proceeds rapidly at ambient conditions, offering a regio- and stereoselective pathway to isoindolin-1-ones. acs.org The process is characterized by its high efficiency, with yields ranging from 65–97%. acs.org A key feature of this methodology is the exclusive formation of products with a Z-geometry across the exocyclic carbon-carbon double bond, a stereochemical outcome confirmed by X-ray crystallography. acs.org This method is not only efficient but also provides a direct route to aristolactam derivatives, an important class of natural products. acs.org

The reaction's success hinges on the ability of the P4-t-Bu superbase to facilitate the cyclization process. rsc.orggoogle.co.in The strong basicity of the phosphazene base plays a crucial role in the deprotonation steps, while its non-nucleophilic nature prevents unwanted side reactions. rsc.org This combination of properties makes it a superior catalyst for this transformation compared to other bases. rsc.orgacs.org

Table 1: Phosphazene Superbase-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides This table is interactive. Users can sort and filter the data.

| Substrate (2-(1-Alkynyl)benzamide) | Product (Isoindolin-1-one) | Yield (%) | Reference |

|---|---|---|---|

| 2-(Phenylethynyl)benzamide | 3-(Iodo(phenyl)methylene)isoindolin-1-one | 97 | acs.org |

| N-Methyl-2-(phenylethynyl)benzamide | 3-(Iodo(phenyl)methylene)-2-methylisoindolin-1-one | 95 | acs.org |

| 2-(Cyclohex-1-en-1-ylethynyl)benzamide | 3-((Cyclohex-1-en-1-yl)(iodo)methylene)isoindolin-1-one | 85 | acs.org |

| 2-((4-Methoxyphenyl)ethynyl)benzamide | 3-(Iodo(4-methoxyphenyl)methylene)isoindolin-1-one | 92 | acs.org |

Precursor-Based Synthetic Routes

The synthesis of this compound can also be achieved through multi-step sequences starting from readily available precursors. These methods offer versatility and control over the final product's structure.

Utilizing 2-Aminobenzamide (B116534) and its Derivatives

A common strategy for the synthesis of benzamide derivatives involves the use of 2-aminobenzamides as starting materials. acs.orgnih.gov For instance, isatoic anhydride can be reacted with an appropriate amine to furnish the corresponding 2-aminobenzamide derivative. acs.orgnih.gov This intermediate can then undergo further transformations. A mild and effective one-pot method for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides involves diazotization and subsequent cyclization using a polymer-supported nitrite (B80452) reagent and p-tosic acid. rsc.org This process is compatible with a wide range of functional groups. rsc.org

The synthesis of novel 2-aminobenzamide derivatives has been reported through both conventional heating and microwave-assisted methods starting from isatoic anhydride. nih.gov Mechanistically, the reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring opening and decarboxylation. nih.gov

Transformations of Phthalimide Derivatives

N-substituted phthalimides are versatile intermediates in organic synthesis, often used for the introduction of primary amine functionalities via the Gabriel synthesis. google.com The synthesis of N-substituted phthalimides can be achieved through various methods, including the Mitsunobu reaction, although this method suffers from the generation of stoichiometric by-products that can complicate purification. google.com Alternative, more industrially viable routes are continuously being sought. google.com

One-Pot Synthetic Strategies for Benzannulated Systems

One-pot syntheses are highly desirable in modern organic chemistry due to their operational simplicity, high efficiency, and reduced waste generation. nih.gov Several one-pot strategies have been developed for the synthesis of benzannulated systems that are structurally related to this compound.

For example, a palladium-catalyzed aminobenzannulation reaction provides a novel and convenient one-pot route to highly substituted aromatic amine derivatives. acs.org Another efficient one-pot synthesis involves the reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide. dp.tech Furthermore, a practical and efficient one-pot synthesis of 2-substituted benzimidazoles has been developed through the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid. organic-chemistry.org This method is notable for its short reaction times and excellent yields. organic-chemistry.org

More directly related to the target structures, a one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones and their analogues has been developed from 2-aminobenzamides. rsc.orggla.ac.uk This process involves diazotization and cyclization, facilitated by stable diazonium salts. rsc.org The method is compatible with a variety of substituents on the amide nitrogen, including alkyl and aryl groups. rsc.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity Profiles of the 2-Iodo Moiety

The iodine atom attached to the benzene (B151609) ring is a key site of reactivity, enabling a variety of synthetic transformations.

Carbon-Iodine Bond Activation in Organic Reactions

The carbon-iodine (C-I) bond in 2-iodo-N-propylbenzamide is susceptible to activation, a feature that is widely exploited in organic synthesis. The reactivity of the C-I bond in 2-halobenzamides generally follows the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. mdpi.com This trend highlights the greater reactivity of the iodo-substituted compound.

Activation of the C-I bond can be achieved under various conditions, including photochemically. For instance, a catalyst-free, visible-light-induced arylation of 2-aryl-2H-indazoles with aryl iodides has been developed, where potassium tert-butoxide activates the C-I bond. rsc.org In some cases, the C-I bond can undergo homolytic cleavage upon UV irradiation to generate an aryl radical and an iodine atom. nih.gov This radical intermediate is a key species in subsequent bond-forming reactions.

Transition-metal-free methods for C-B bond formation have also been developed, where aryl iodides can be borylated under photolytic conditions, proceeding through a photolytically generated aryl radical. nih.govrsc.org Furthermore, copper-catalyzed tandem reactions of 2-iodobenzamides demonstrate the versatility of C-I bond activation in constructing complex heterocyclic structures. acs.org For example, the synthesis of quinazolinones from N-substituted 2-iodobenzamides and enaminones proceeds through a copper-catalyzed Ullmann-type coupling, which initiates the reaction cascade. rsc.org

Directed Ortho-Metalation and Electrophilic Interception

The amide group in this compound can act as a directing group for ortho-metalation (DoM). baranlab.org This process involves the deprotonation of the aromatic ring at the position ortho to the directing group by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (sec-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). lookchem.com The resulting ortho-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the regioselective introduction of various functional groups. lookchem.comacs.org

The directed ortho-metalation strategy is a cornerstone for the synthesis of polysubstituted aromatic compounds. unito.it For instance, the ortho-lithiated intermediate derived from N,N-diethylbenzamide readily reacts with electrophiles like methyl iodide, ethyl iodide, acetone, and benzophenone (B1666685) to yield the corresponding ortho-substituted products. lookchem.com This methodology has been extended to various benzamides, showcasing its broad applicability. lookchem.comresearchgate.net In some cases, the lithiated intermediate can be trapped in situ with borylating agents to produce arylboronic esters, which are versatile building blocks in cross-coupling reactions. researchgate.net

| Reactants | Reagents | Product | Yield (%) |

| N,N-diethylbenzamide, Methyl iodide | sec-BuLi/TMEDA | N,N-diethyl-2-methylbenzamide | 95 |

| N,N-diethylbenzamide, Acetone | sec-BuLi/TMEDA | N,N-diethyl-2-(2-hydroxypropan-2-yl)benzamide | 88 |

| N,N-diethylbenzamide, Benzophenone | sec-BuLi/TMEDA | N,N-diethyl-2-(hydroxydiphenylmethyl)benzamide | 92 |

This table presents data on the directed ortho-metalation and electrophilic interception of N,N-diethylbenzamide, a related compound, to illustrate the synthetic utility of this reaction type. lookchem.com

Radical Processes and Photochemical Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under photochemical conditions, leading to the formation of an aryl radical. This reactivity is characteristic of aryl iodides in general and opens up pathways for various radical-mediated transformations. nih.gov For example, photo-induced radical cross-coupling reactions of aryl iodides with disulfides can be achieved without the need for a transition-metal catalyst or an external photosensitizer. frontiersin.org

UV irradiation of aryl iodides can lead to the formation of an excited state that undergoes C-I bond homolysis, generating an aryl radical and an iodine radical. frontiersin.org This aryl radical can then participate in a variety of coupling reactions. For instance, a method for the photochemical copper-mediated fluorination of aryl iodides proceeds via putative aryl radical intermediates. acs.org

In the context of 2-iodobenzamides specifically, they can serve as catalysts in oxidation reactions. For example, N-isopropyl-2-iodobenzamide, in the presence of Oxone®, can catalytically oxidize alcohols to the corresponding carbonyl compounds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This process is believed to involve the in-situ generation of a hypervalent iodine species. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reactivity of these catalysts can be tuned by substituents on the benzene ring. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Transformations Involving the N-Propyl Amide Functionality

The N-propyl amide group also plays a crucial role in the reactivity of this compound, participating in cyclization reactions and hydrogen atom transfer processes.

Cyclization Reactions and Heterocycle Formation

The presence of both the iodo and the amide functionalities in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. researchgate.net These reactions often proceed via a tandem or cascade mechanism, where an initial reaction at the iodo position is followed by an intramolecular reaction involving the amide nitrogen.

For example, copper-catalyzed tandem reactions of 2-iodobenzamides with various coupling partners have been developed to synthesize fused heterocyclic systems. acs.org One such strategy involves the reaction of 2-iodobenzamides with sodium azide (B81097) to produce rsc.orgbiosynth.comdovepress.comtriazolo[1,5-a] rsc.orgresearchgate.netbenzodiazepin-6(5H)-ones. thieme-connect.com Another approach describes the synthesis of isoquinolin-1(2H)-ones through a copper-mediated reaction of 2-iodobenzamides with alkynes, which involves a sequential Sonogashira-type coupling and intramolecular cycloaddition. dovepress.com

Furthermore, 2-iodobenzamides have been utilized in the synthesis of benzo[d]isothiazol-3(2H)-ones through a copper-catalyzed cascade reaction with elemental sulfur. mdpi.com This reaction involves the formation of a C-S bond followed by an N-S bond cyclization. mdpi.com

| Starting Material | Reagents | Product | Yield (%) |

| N-Propyl-2-iodobenzamide, Phenylacetylene | CuI, Cs2CO3 | 2-Propyl-3-phenylisoquinolin-1(2H)-one | Moderate to Good (General Yield Range) |

| N-Propargyl-2-iodobenzamide, Sodium Azide | CuI, N,N'-dimethylethylenediamine | 3-Substituted rsc.orgbiosynth.comdovepress.comtriazolo[1,5-a] rsc.orgresearchgate.netbenzodiazepin-6(5H)-one | Moderate |

| 2-Iodobenzamide, Elemental Sulfur | CuCl, K2CO3 | Benzo[d]isothiazol-3(2H)-one | Good |

This table provides examples of cyclization reactions starting from 2-iodobenzamide derivatives to form various heterocyclic compounds. mdpi.comdovepress.comthieme-connect.com

Hydrogen Atom Transfer Processes

The N-propyl amide functionality can participate in hydrogen atom transfer (HAT) reactions, a process that enables the functionalization of remote C-H bonds. thieme-connect.com In these reactions, an N-centered radical is typically generated, which then abstracts a hydrogen atom from a C-H bond within the same molecule, most commonly through a 1,5-HAT process. rsc.org This generates a carbon-centered radical at a distal position, which can then undergo further reactions. rsc.org

For instance, copper-catalyzed, photoinduced N-to-alkyl radical relay Sonogashira-type reactions have been reported for o-alkylbenzamides. rsc.org This process is initiated by the copper-catalyzed generation of a nitrogen radical, which then undergoes a 1,5-HAT to form a translocated carbon radical that is subsequently alkynylated. rsc.org Similarly, visible-light-mediated 1,5-HAT and radical coupling reactions have been achieved with N-fluoro-substituted benzamides to synthesize bibenzyl derivatives. sioc-journal.cn

The direct functionalization of amides through HAT is an active area of research, with strategies being developed to achieve chemo- and regioselective C(sp3)-H functionalization. thieme-connect.com These methods often rely on the generation of α-amido radicals, which can then be used to form new C-C and C-X bonds. thieme-connect.com

Reaction Pathways and Rate-Determining Steps

The reaction pathways of this compound and its derivatives are diverse, often involving metal-catalyzed C-H bond functionalization and cyclization reactions. The specific pathway and the slowest, rate-determining step depend significantly on the reactants, catalysts, and reaction conditions.

One significant pathway for N-alkylbenzamides involves palladium-catalyzed ortho-arylation. acs.org For ortho-arylated N-propylbenzamides, a subsequent reaction with trifluoroacetic anhydride (B1165640) ((CF3CO)2O) does not lead to the expected dehydration to a benzonitrile. Instead, it facilitates a cyclization to form fluorenone derivatives. acs.org This transformation highlights a pathway where the N-propyl group directs the reaction's outcome, leading to intramolecular C-H activation/C-C bond formation.

In the context of nickel-catalyzed reactions, the amide group plays a crucial directing role. Control experiments have shown that the amidic N-H is essential for the chelation of the nickel catalyst, which facilitates the subsequent C-H activation. thieme-connect.de The reaction's progress is sensitive to temperature; for instance, in a related nickel-catalyzed arylation, the yield dropped abruptly when the temperature was lowered from the optimum 140 °C. thieme-connect.de

For related benzamide (B126) derivatives, kinetic studies have provided insight into the rate-determining step. In a ruthenium-catalyzed ortho-C-H halogenation of an N,N-diisopropylbenzamide, a kinetic isotope effect (KIE) of 2.5 was observed, suggesting that the C-H bond activation step is rate-determining. This is supported by Density Functional Theory (DFT) calculations, which favor a concerted metalation-deprotonation (CMD) pathway over an oxidative addition mechanism. Similarly, studies on amide hydrolysis have shown that a proton transfer can be the rate-limiting step. amazonaws.com In diazotization-cyclization reactions of 2-aminobenzamides to form 1,2,3-benzotriazin-4(3H)-ones, the reduced electrophilicity of a diazo intermediate can significantly slow the reaction, indicating that the cyclization step is critical. rsc.org

Table 1: Investigated Reaction Pathways for N-Alkylbenzamides

| Starting Material Class | Catalyst/Reagent | Reaction Pathway | Product Class | Source |

|---|---|---|---|---|

| ortho-Arylated N-propylbenzamides | (CF3CO)2O | Intramolecular C-H activation / Cyclization | Fluorenones | acs.org |

| 8-Aminoimidazo[1,2-a]pyridine-based benzamides | Ni(OAc)2 | Chelation-assisted C(sp2)-H arylation | ortho-Arylated benzamides | thieme-connect.de |

| 2-Amino-N-propylbenzamide | Polymer-supported nitrite (B80452) / p-toluenesulfonic acid | Diazotization / Cyclization | N-Propyl-1,2,3-benzotriazin-4(3H)-one | rsc.org |

The identification of transient species, or reaction intermediates, is crucial for understanding the step-by-step mechanism of a chemical transformation. For reactions involving this compound and its analogues, several key intermediates have been proposed or identified through mechanistic studies.

In metal-catalyzed C-H activation reactions, the formation of a chelated intermediate is a common feature. The amide group acts as a directing group, coordinating with the metal catalyst to bring it in close proximity to the target C-H bond. For example, in nickel-catalyzed arylations, the amidic N-H is considered essential for forming a chelation complex with the nickel catalyst, which precedes the C-H activation step. thieme-connect.de

In reactions involving tellurium-based catalysts derived from 2-iodobenzamides, a catalytically active Te-N heterocycle has been identified as a key intermediate. researchgate.net Specifically, in the mitigation of CO2 using a 2-iodo-N-(quinolin-8-yl)benzamide tellurenyl iodide pre-catalyst, the reaction is believed to proceed through the formation of an "ebtellur" intermediate, which has been isolated and structurally characterized. researchgate.net

For the synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides, a diazo intermediate is formed prior to the final cyclization. rsc.org The electrophilicity of this intermediate is a key factor in the rate of the subsequent ring-closing step. rsc.org

Table 2: Proposed and Identified Intermediates in Benzamide Reactions

| Reaction Type | Precursor | Proposed/Identified Intermediate | Role of Intermediate | Source |

|---|---|---|---|---|

| Nickel-Catalyzed C-H Arylation | Benzamide | Nickel-Amide Chelation Complex | Facilitates regioselective C-H activation | thieme-connect.de |

| Tellurium-Catalyzed CO2 Fixation | 2-Iodo-N-(quinolin-8-yl)benzamide tellurenyl iodide | Te-N Heterocycle (Ebtellur) | Catalytically active species for activating CO2 and anilines | researchgate.net |

Palladium Catalysts: Palladium is widely used for cross-coupling reactions. The iodine substituent in this compound makes it highly reactive in such transformations. In palladium-catalyzed ortho-arylation reactions, the catalyst facilitates the C-C bond formation between the benzamide and an aryl partner. acs.org

Nickel Catalysts: Nickel acetate (B1210297) has proven effective for the chelation-assisted, ortho-C(sp2)-H arylation and alkylation of benzamides. thieme-connect.de The catalytic cycle involves the coordination of the amide's N-H group to the nickel center, which directs the catalyst to activate a nearby C-H bond. Control experiments confirm that the reaction does not proceed in the absence of the nickel catalyst, highlighting its essential role. thieme-connect.de

Copper-Tellurium Catalysts: A novel application involves copper-catalyzed synthesis of 2-benzamide tellurenyl iodides from 2-iodobenzamides. researchgate.net The resulting organotellurium compounds, such as 2-iodo-N-(quinolin-8-yl)benzamide tellurenyl iodide, act as pre-catalysts. In these systems, the tellurium center functions as a Lewis acid and the nitrogen as a Lewis base. This dual nature enables the activation of substrates like epoxides and CO2 for the synthesis of cyclic carbonates, or the activation of anilines and CO2 to form ureas. researchgate.net Mechanistic studies suggest the reaction proceeds via the formation of a catalytically active Te-N heterocyclic intermediate. researchgate.net

Table 3: Roles of Different Catalysts in Benzamide Transformations

| Catalyst System | Benzamide Derivative | Reaction Type | Catalyst Role | Mechanistic Feature | Source |

|---|---|---|---|---|---|

| Palladium(II) Acetate | N-Alkylbenzamide | ortho-Arylation | C-C Bond Formation | Facilitates cross-coupling | acs.org |

| Nickel(II) Acetate | Benzamide with Directing Group | C-H Arylation/Alkylation | C-H Activation | Forms chelation complex with amide N-H | thieme-connect.de |

| Copper/Tellurium | 2-Iodobenzamide | Synthesis of Organotellurium Catalysts / CO2 Fixation | Pre-catalyst Formation / Lewis Acid-Base Catalysis | Forms catalytically active Te-N heterocycle | researchgate.net |

Advanced Spectroscopic Elucidation of Molecular Architectures and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Different NMR techniques offer specific insights into the connectivity, chemical environment, and spatial arrangement of atoms within 2-iodo-N-propylbenzamide.

High-resolution ¹H and ¹³C NMR are the cornerstones of structural analysis for this compound, allowing for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the proton signals are distributed in characteristic regions corresponding to the aromatic and the N-propyl aliphatic moieties. A study reported the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, showing distinct multiplets for the aromatic protons between δ 7.08 and 7.90 ppm. The signals for the propyl group would be expected in the upfield region, typically with the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) appearing around δ 3.3-3.5 ppm, the internal methylene group (CH₂-CH₂-CH₃) around δ 1.5-1.7 ppm, and the terminal methyl group (CH₃) resonating at approximately δ 0.9-1.0 ppm.

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not widely documented in the cited literature, the expected chemical shifts can be reliably predicted based on data from analogous structures like 2-amino-N-propylbenzamide and other ortho-substituted benzamides. rsc.org The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of δ 168-170 ppm. The carbon atom bonded to the iodine (C-I) would appear at a chemical shift value lower than the other aromatic carbons due to the heavy atom effect, anticipated around δ 90-95 ppm. organicchemistrydata.org The remaining aromatic carbons would generate signals between δ 125 and 142 ppm. For the N-propyl group, the N-CH₂ carbon would be expected around δ 41-43 ppm, the internal CH₂ at δ 22-24 ppm, and the terminal CH₃ carbon at δ 11-12 ppm. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 170 |

| C-I | 90 - 95 |

| Aromatic C | 125 - 142 |

| N-CH₂ | 41 - 43 |

| -CH₂- | 22 - 24 |

| -CH₃ | 11 - 12 |

Heteronuclear NMR allows for the direct observation of specific atomic nuclei other than ¹H or ¹³C, providing unique electronic and structural information. The iodine atom in this compound can be substituted to create derivatives containing other NMR-active nuclei. A pertinent example is the synthesis of tellurium derivatives, which can be probed using ¹²⁵Te NMR spectroscopy.

Recent studies have demonstrated the synthesis of 2-benzamide tellurenyl iodides through a copper-catalyzed insertion of a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. rsc.orgpurdue.edu This creates a C-Te-I moiety, where the tellurium atom can be studied by ¹²⁵Te NMR. The ¹²⁵Te nucleus is a spin ½ nucleus with a wide chemical shift range, making it highly sensitive to its coordination environment and electronic structure. chemodex.com

In such derivatives, the ¹²⁵Te chemical shift provides insight into the electronic properties of the Te center and can be used to investigate non-bonding interactions, such as the intramolecular Te···O interaction with the amide oxygen. rsc.org For example, mechanistic investigations into CO₂ mitigation using 2-benzamide tellurenyl iodide catalysts have utilized ¹²⁵Te NMR to identify key catalytic intermediates. rsc.orgpurdue.edu The formation of chiral organotellurium catalysts from 2-iodobenzamides has also been monitored using ¹²⁵Te NMR, confirming the structure of the synthesized tellurides. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) is a powerful pseudo-2D NMR technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. dtu.dk This method effectively functions as "NMR chromatography," allowing for the characterization of complex solutions without physical separation. dtu.dkrsc.org

While no specific DOSY studies on this compound have been reported in the searched literature, the technique offers significant potential for its characterization. A DOSY experiment on a sample of this compound could:

Assess Purity: Distinguish the signals of the main compound from those of residual solvents, starting materials, or synthetic byproducts, as each species will have a distinct diffusion coefficient related to its size and shape. dtu.dk

Identify Aggregates: Determine if the molecule self-associates or forms aggregates in solution, which would be indicated by a diffusion coefficient that is smaller (slower diffusion) than expected for the monomeric species.

Study Intermolecular Interactions: By observing changes in diffusion coefficients upon the addition of other molecules, DOSY can be used to study binding or other intermolecular interactions.

The resulting 2D DOSY plot would display the standard ¹H NMR spectrum along one axis and the calculated diffusion coefficient along the other, providing a clear visual separation of the components in the solution. cas.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information on the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a compound. bnl.govresearchgate.net For this compound (C₁₀H₁₂INO), the theoretical exact mass of the protonated molecule [M+H]⁺ is 290.0036. Experimental HRMS analysis is used to confirm this value, providing strong evidence for the compound's identity and elemental composition. While specific HRMS data for this compound was not found in the provided search results, HRMS is a standard characterization method for novel compounds, and such data is routinely acquired using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB). rsc.org

Table 2: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | [C₁₀H₁₂INO]⁺ | 288.9964 |

| [M+H]⁺ | [C₁₀H₁₃INO]⁺ | 290.0036 |

| [M+Na]⁺ | [C₁₀H₁₂INNaO]⁺ | 311.9856 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is highly characteristic of the molecule's structure. For this compound, the fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments.

Key predicted fragmentation pathways include:

Loss of Iodine: The C-I bond is relatively weak, so a primary fragmentation would be the loss of an iodine radical (I•) or an iodine atom, leading to a prominent peak at m/z 162, corresponding to the [C₁₀H₁₂NO]⁺ fragment.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the propyl group (alpha-cleavage) is a common pathway for amines and amides. organicchemistrydata.org This would result in the loss of an ethyl radical (•CH₂CH₃) to form a fragment ion.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is in the propyl group), a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, leading to the elimination of a neutral alkene (propene) and the formation of a charged enol fragment.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to either the benzoyl cation [C₇H₄IO]⁺ (m/z 230.9) or the propylaminyl cation [C₃H₈N]⁺ (m/z 58.1). The benzoyl fragment is typically more prominent due to its resonance stabilization.

Analysis of these characteristic fragments allows for the confirmation of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of chemical bonds. irjmets.com The analysis of the IR spectrum for this compound allows for the confirmation of its key structural features, including the secondary amide linkage, the aromatic ring, the propyl group, and the carbon-iodine bond.

The principal absorption bands expected for this compound are detailed below. The secondary amide group gives rise to several distinct peaks. A moderate to sharp absorption corresponding to the N-H stretching vibration is anticipated in the region of 3400-3200 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense peaks in the spectrum and typically appears in the 1680-1630 cm⁻¹ range. The amide II band, resulting from N-H bending and C-N stretching vibrations, is expected between 1570-1515 cm⁻¹.

The aromatic portion of the molecule is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and in-ring C=C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The aliphatic propyl group is identified by its characteristic C-H stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org Finally, the presence of the iodine substituent is indicated by a C-I stretching vibration, which is found in the far-infrared or low-wavenumber region of the spectrum, generally between 600-500 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3400 - 3200 | Moderate |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Moderate to Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Variable |

| Alkyl (Propyl) | C-H Stretch | 2960 - 2850 | Strong |

| Haloalkane | C-I Stretch | 600 - 500 | Strong to Moderate |

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the searched literature, extensive studies on the closely related compounds 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide provide significant insight into the expected structural features. nih.gov Research on these analogous structures reveals that the molecules crystallize with one molecule in the asymmetric unit. nih.gov

A critical structural feature observed in these related compounds is the significant dihedral angle between the plane of the iodobenzene (B50100) ring and the plane of the amide group (O=C-N). nih.gov In 2-iodobenzamide, this angle is 44.37°, while in 2-iodo-N-phenylbenzamide, it is 52.01°. nih.gov This indicates a non-planar conformation, which is a common feature for such ortho-substituted benzamides due to steric hindrance. The crystal packing in these molecules is stabilized by a combination of intermolecular forces, including conventional N—H⋯O hydrogen bonds that form dimers or chains, and C—I⋯π(ring) halogen bonds that help organize the molecules into sheets. nih.gov It is highly probable that this compound would adopt a similar non-planar structure and exhibit comparable intermolecular interactions in its crystalline form.

Table 2: Illustrative Crystal Data for the Related Compound 2-iodobenzamide nih.gov

| Parameter | Value |

| Empirical Formula | C₇H₆INO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3394 (3) |

| b (Å) | 13.1119 (3) |

| c (Å) | 4.8197 (1) |

| β (°) | 94.629 (1) |

| Volume (ų) | 777.29 (3) |

| Z | 4 |

| Key Interaction Types | N—H⋯O hydrogen bonds, C—I⋯π(ring) halogen bonds |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and energetic properties of molecules. By approximating the electron density of a system, DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties.

For molecules structurally similar to 2-iodo-N-propylbenzamide, such as 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to compare optimized structures with experimental X-ray diffraction data. researchgate.net Such studies often involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netmdpi.com For instance, the calculated HOMO-LUMO gap for 2-(N-allylsulfamoyl)-N-propylbenzamide was found to be 5.3828 eV. researchgate.net

Another key application of DFT is the generation of Molecular Electrostatic Potential (MEP) maps. An MEP surface illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For related benzamide (B126) derivatives, MEP analyses have shown strong positive potentials on the hydrogen atoms of amide or sulfonamide groups, indicating these are likely sites for nucleophilic attack, while negative potentials are typically localized around electronegative atoms like oxygen. mdpi.comrsc.org This information is invaluable for predicting intermolecular interactions and the reactive behavior of the molecule. mdpi.com

| Property | Method | Compound Studied | Value | Reference |

| HOMO-LUMO Energy Gap | B3LYP/6–311 G(d,p) | 2-(N-allylsulfamoyl)-N-propylbenzamide | 5.3828 eV | researchgate.net |

| Electrostatic Potential (N-H region) | B3LYP/6-31G | A complex benzamide derivative | +101.2 kcal/mol | rsc.org |

| Electrostatic Potential (Oxygen vicinity) | B3LYP/6-31G | A complex benzamide derivative | -55.7 kcal/mol | rsc.org |

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods are instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface that describes the transformation from one chemical species to another.

A crucial aspect of elucidating a reaction mechanism is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. DFT calculations are commonly employed to locate these structures. For example, in the computed reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide, two distinct transition states, TS1 and TS2, were identified using the B3LYP/6-31g(d) level of theory. researchgate.net

Once a transition state is located, its energy can be used to calculate the activation barrier (or activation energy), which is the energy difference between the reactants and the transition state. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. In the aforementioned study, TS1 was found to be the rate-determining step, indicating it had the highest activation energy. researchgate.net Similarly, studies on the thermal rearrangement of N-acyl-2,2-dimethylaziridines identified three different transition states (TS1, TS2, and TS3), each leading to a different product and thereby explaining the observed product distribution. researchgate.net

| Parameter | Method | System Studied | Finding | Reference |

| Transition State Identification | B3LYP/6-31g(d) | Formation of N-(carbomylcarbamothioyl)benzamide | Identified two transition states (TS1 and TS2); TS1 was the rate-determining step. | researchgate.net |

| Reaction Pathway Analysis | B3LYP/6-311++G(2d,2p) | Thermal rearrangement of N-acyl-2,2-dimethylaziridines | Identified three competing pathways via three distinct transition states (TS1, TS2, TS3). | researchgate.net |

For flexible molecules like this compound, which contains rotatable bonds, conformational analysis is essential. This process involves mapping the potential energy surface as a function of bond rotations (dihedral angles) to identify stable conformers (energy minima) and the energy barriers between them.

A computational study on N-propylbenzamide, a close structural analog, provides relevant insights. rsc.org The analysis revealed a significant energy barrier of 15 kcal/mol for the rotation around the amide C-N bond, which interconverts the trans and cis conformers. rsc.org This high barrier indicates that rotation is restricted at room temperature. In contrast, the rotation of the propyl group around the N-C bond (defined by the C-N-C-C dihedral angle) was found to have a flat potential energy profile, suggesting a high degree of conformational freedom for the alkyl chain. rsc.org Such analyses are critical for understanding how a molecule's shape influences its physical properties and biological activity.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling extends beyond electronic structure to predict how and where a molecule will react. By calculating reactivity descriptors derived from DFT, it is possible to forecast the selectivity of chemical reactions.

Local reactivity descriptors, such as Fukui functions and local softness, pinpoint the most reactive atoms within a molecule for electrophilic, nucleophilic, or radical attack. researchgate.net These parameters have been used to interpret the mechanisms of thermal decomposition in N-acyl-2,2-dimethylaziridines, providing a theoretical basis for the observed reaction pathways. researchgate.net Furthermore, MEP maps, as discussed earlier, are a direct way to visualize reactive sites. For instance, in various N-propylbenzamide derivatives, the hydrogen on the amide nitrogen is consistently identified as a primary site for electrophilic interaction due to its strong positive electrostatic potential. mdpi.com These modeling techniques are fundamental in predicting the regioselectivity and chemoselectivity of reactions involving the benzamide scaffold.

Data-Driven Discovery of Chemical Reaction Mechanisms

A paradigm shift in understanding chemical reactions is emerging with the advent of data-driven and machine learning (ML) approaches. Instead of relying solely on first-principles quantum calculations, these methods leverage large datasets from experiments to build predictive models for reaction outcomes.

For reactions involving benzamides, ML models have been trained on reaction databases to predict the success of C-N coupling reactions under various conditions. rsc.org One powerful technique is active transfer learning, where a model trained on a known nucleophile, such as benzamide, can be adapted to make excellent predictions for a mechanistically similar nucleophile, significantly accelerating the discovery of optimal reaction conditions. rsc.org Another data-driven method is matched molecular pair analysis (MMPA), which has been used to analyze databases of antimicrobial compounds. acs.org This approach identifies small, specific chemical transformations—like adding a particular functional group to a core structure—that consistently improve a desired property, such as bioactivity against Gram-negative bacteria. acs.org These advanced computational strategies represent the future of chemical research, enabling faster and more efficient exploration of complex chemical systems.

Synthetic Applications and Building Block Utility

Precursors in the Synthesis of Diverse Organic Scaffolds

2-Iodo-N-propylbenzamide serves as a foundational molecule for accessing a multitude of heterocyclic compounds through strategic functionalization of the carbon-iodine bond.

While direct cyclization of this compound is not the primary route to isoindolin-1-ones, it serves as a crucial starting material for precursors that lead to these structures. For instance, the iodine atom can be replaced via coupling reactions to introduce a side chain, which then participates in cyclization. A copper-catalyzed reaction coupling amides with malonates, followed by an intramolecular oxidative C-N bond formation, presents a pathway to isoindolin-1-ones. rsc.org

Aristolactams, a class of phenanthrene (B1679779) alkaloids, can also be synthesized from precursors derived from this compound. nih.govnih.gov The synthesis often involves intramolecular cyclization of 2-substituted benzamides. The journey from this compound would typically involve a Suzuki or Heck coupling to build the necessary biaryl framework, followed by nitration and subsequent reduction and cyclization to form the characteristic lactam ring fused to a phenanthrene core. Several aristolactam derivatives have been synthesized and studied for their biological activities. nih.gov

A notable application of N-propylbenzamides is in the synthesis of fluorenones. Research has demonstrated a one-pot sequence involving a palladium-catalyzed ortho-arylation of a benzamide (B126) followed by a cyclization reaction promoted by trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). acs.orgresearchgate.net In this context, this compound is an ideal starting material. The iodine atom serves as a handle for the initial palladium-catalyzed Suzuki coupling with an arylboronic acid to generate the required ortho-arylated N-propylbenzamide intermediate. Subsequent treatment with (CF₃CO)₂O induces an intramolecular Friedel-Crafts-type acylation to furnish the fluorenone skeleton. acs.org The N-propyl group is crucial, as different N-alkyl substituents can lead to different products; for example, N-cyclohexylbenzamides tend to yield benzonitriles under the same conditions. acs.org

Table 1: Synthesis of Fluorenone Derivatives from ortho-Arylated N-Propylbenzamides

| Entry | Aryl Group Introduced | Product | Yield |

|---|---|---|---|

| 1 | Phenyl | Fluorenone | High |

| 2 | 4-Methoxyphenyl | 3-Methoxyfluorenone | Good |

| 3 | 4-Trifluoromethylphenyl | 3-(Trifluoromethyl)fluorenone | Good |

This table is a representation of findings where ortho-arylated N-propylbenzamides, accessible from this compound via Suzuki coupling, are cyclized to fluorenones. acs.orgresearchgate.net

Quinazolinones are a prominent class of heterocyclic compounds in medicinal chemistry. google.comepo.org A common synthetic route involves the cyclocondensation of 2-aminobenzamides with aldehydes or carboxylic acid derivatives. researchgate.net this compound can be readily converted into the key precursor, 2-amino-N-propylbenzamide, through methods such as the Buchwald-Hartwig amination. This intermediate can then be reacted with various aldehydes in the presence of a dehydrogenating agent like sodium bisulfite (NaHSO₃) in dimethylacetamide (DMA) to yield 2-substituted-N-propylquinazolinones. researchgate.net

Similar to quinazolinone synthesis, the preparation of N-substituted 1,2,3-benzotriazin-4(3H)-ones relies on the 2-amino-N-propylbenzamide intermediate. rsc.org A mild and efficient one-pot method involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., a polymer-supported nitrite) and an acid like p-toluenesulfonic acid, followed by spontaneous cyclization. rsc.org This process has been successfully applied to synthesize N-propyl-1,2,3-benzotriazin-4(3H)-one from 2-amino-N-propylbenzamide in good yield. rsc.org These benzannulated triazoles are not only pharmaceutically relevant but also serve as useful synthetic precursors for other transformations. rsc.orgnih.gov

Table 2: One-Pot Synthesis of N-Substituted 1,2,3-Benzotriazin-4(3H)-ones

| Precursor (2-Aminobenzamide) | N-Substituent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide (B116534) | H | 1,2,3-Benzotriazin-4(3H)-one | 87% | rsc.org |

| 2-Amino-N-propylbenzamide | Propyl | N-Propyl-1,2,3-benzotriazin-4(3H)-one | Good | rsc.org |

| 2-Amino-N-benzylbenzamide | Benzyl | N-Benzyl-1,2,3-benzotriazin-4(3H)-one | 71% | rsc.org |

The versatility of this compound extends to the synthesis of other, less common heterocyclic frameworks. A prime example is the synthesis of cyclic imidates. By first subjecting this compound to a Sonogashira coupling with a terminal alkyne, a 2-(1-alkynyl)-N-propylbenzamide intermediate is formed. Subsequent electrophilic cyclization, for instance with an iodine source, does not lead to the expected isoindolinone via attack from the amide nitrogen. Instead, cyclization occurs on the carbonyl oxygen, yielding a (Z)-N-(4-iodo-1H-isochromen-1-ylidene)propan-1-amine. nih.gov This surprising reactivity pathway was confirmed by X-ray crystallography and corrects previous reports that misidentified the products as isoindolinones. nih.gov This divergent pathway highlights the nuanced reactivity of benzamide derivatives and expands the synthetic utility of this compound.

Role as Key Intermediates in Multi-Step Organic Transformations

The true power of this compound in organic synthesis is demonstrated in its role as a key intermediate in multi-step reaction sequences. savemyexams.comyoutube.com The carbon-iodine bond is a linchpin, allowing for its conversion into a variety of other functional groups, which then set the stage for subsequent, complexity-building transformations.

For example, in the multi-step synthesis of fluorenones, the initial Suzuki coupling of this compound to form an ortho-arylated benzamide is the critical first step. acs.orgresearchgate.net This intermediate is then poised for the intramolecular cyclization that forms the final tricyclic product. The entire sequence can often be performed in a one-pot fashion, enhancing synthetic efficiency. acs.org

Similarly, the conversion of this compound to 2-amino-N-propylbenzamide is a gateway transformation. This single reaction unlocks access to entire families of heterocyclic compounds, including the aforementioned quinazolinones and benzotriazinones. researchgate.netrsc.org The 2-amino-N-propylbenzamide is the pivotal intermediate from which these diverse scaffolds are built.

Furthermore, the transformation into 2-(1-alkynyl)-N-propylbenzamide via Sonogashira coupling creates an intermediate that can undergo various cyclization modes, leading to different heterocyclic cores like cyclic imidates. nih.gov The ability to use a single, readily accessible starting material like this compound to generate multiple key intermediates for divergent synthesis pathways underscores its importance as a strategic building block in modern organic chemistry. osi.lvnih.gov

Development of Novel Organometallic Reagents and Catalytic Systems

The strategic placement of a reactive iodine atom at the ortho position to an amide group makes this compound a versatile precursor for the synthesis of novel organometallic reagents and for the development of advanced catalytic systems. The interplay between the carbon-iodine bond and the directing capabilities of the amide functionality allows for the targeted construction of metal-containing complexes with potential applications in catalysis.

The carbon-iodine bond in this compound is a key feature for its entry into organometallic chemistry. This bond can be readily transformed through several fundamental reactions, including oxidative addition and metal-halogen exchange, to generate a variety of organometallic species. For instance, direct reaction with a low-valent transition metal complex, M(0), can lead to the formation of an oxidative addition product, Aryl-M(II)-I, a common step in many catalytic cycles.

Furthermore, the N-propylamide group can act as a coordinating ligand. The oxygen and nitrogen atoms of the amide can chelate to the metal center, forming a stable metallacyclic structure. This chelation can influence the electronic properties and steric environment of the metal, thereby tuning its reactivity and selectivity in catalytic transformations.

A significant application of analogous 2-iodobenzamide (B1293540) derivatives has been demonstrated in the development of tellurium-based catalysts. For example, derivatives like 2-iodo-N-(quinolin-8-yl)benzamide tellurenyl iodides have been synthesized and utilized as pre-catalysts. researchgate.net These compounds have shown efficacy in activating small molecules such as carbon dioxide for the synthesis of 1,3-diaryl ureas. researchgate.net The catalytic cycle is proposed to proceed through the formation of a catalytically active Te-N heterocyclic intermediate. researchgate.net This highlights the potential of the 2-iodobenzamide scaffold in designing catalysts for important chemical transformations.

The general synthetic routes to organometallic compounds often involve the reaction of an organic halide with a metal. libretexts.orglibretexts.org In this context, this compound can serve as the organic halide precursor. The reactivity of the carbon-iodine bond makes it particularly suitable for such reactions. libretexts.org

Moreover, related structures such as ortho-iodo-N,N-diisopropylbenzamide have been employed as electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. semanticscholar.org This demonstrates the utility of the 2-iodobenzamide core in forming new carbon-carbon bonds, a fundamental process in organic synthesis. The ability to participate in such well-established catalytic systems underscores the potential of this compound as a building block for more complex molecular architectures.

The development of organometallic reagents from this compound can also be envisioned through metal-halogen exchange reactions. Treatment with organolithium reagents, for example, could generate a lithiated benzamide species, which can then be used in subsequent reactions with a variety of electrophiles.

The following table summarizes the potential applications of this compound in the development of organometallic reagents and catalytic systems, based on the reactivity of analogous compounds.

| Application Area | Potential Reaction | Resulting Species/System | Reference for Analogy |

| Catalyst Precursor | Reaction with tellurium | Tellurenyl iodide pre-catalysts | researchgate.net |

| Cross-Coupling Reactions | Palladium-catalyzed coupling | Biaryl compounds | semanticscholar.org |

| Organometallic Reagent Synthesis | Metal-Halogen Exchange | Lithiated benzamide reagents | libretexts.orglibretexts.org |

| Ligand Synthesis | Coordination to a metal center | Chelated metal complexes | N/A |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon-iodine coupling patterns. I NMR (if accessible) provides direct iodine coordination data.

- Infrared (IR) Spectroscopy : Validates amide bond formation (C=O stretch at ~1650–1680 cm) and C-I vibrations (500–600 cm).

- Mass Spectrometry : High-resolution MS ensures molecular weight verification and purity assessment.

How can computational methods like DFT enhance the understanding of this compound’s electronic behavior?

Advanced

Density functional theory (DFT) at the B3LYP/6–311 G(d,p) level predicts electronic properties, including:

- HOMO-LUMO gaps : To assess reactivity (e.g., a calculated gap of 5.38 eV in a related benzamide suggests moderate stability) .

- Electrostatic potential maps : Identify reactive sites for electrophilic/nucleophilic attacks.

- Optimized geometry comparisons : Validate experimental crystallographic data and intramolecular interactions (e.g., N–H···O hydrogen bonds) .

How should researchers resolve contradictions in crystallographic data between synthetic batches?

Q. Advanced

- Systematic re-analysis : Compare X-ray diffraction data across batches to identify variations in unit cell parameters or hydrogen-bonding networks (e.g., C–H···π vs. N–H···O interactions) .

- Hirshfeld surface analysis : Quantify intermolecular interaction contributions (e.g., H···H, H···O, and H···C contacts) to distinguish packing anomalies .

- Control experiments : Isolate variables like solvent polarity or crystallization temperature to trace the source of structural discrepancies.

What strategies optimize the study of this compound’s biological interactions?

Q. Advanced

- Pharmacophore modeling : Use structural analogs (e.g., benzamides with piperazinyl or cyclopropyl groups) to predict target binding modes .

- Enzyme inhibition assays : Screen against kinases or proteases, monitoring iodine’s steric/electronic effects on binding affinity.

- Cellular uptake studies : Employ fluorescence tagging or radiolabeling to track intracellular distribution and metabolism .

How can researchers mitigate biases in self-reported experimental data (e.g., yield or purity)?

Q. Advanced

- Blinded analysis : Assign independent teams to synthesize and characterize samples to reduce confirmation bias .

- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, NMR for structural consistency) .

- Pre-registration : Document hypotheses and methodologies upfront to avoid post-hoc rationalization of unexpected results .

What safety protocols are essential for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to avoid environmental iodine contamination .

- Emergency measures : Maintain neutralizing agents (e.g., sodium thiosulfate) for accidental iodine release.

Q. Notes

- Methodological rigor : Answers emphasize reproducible protocols and critical analysis over speculative claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.